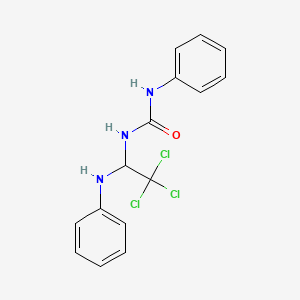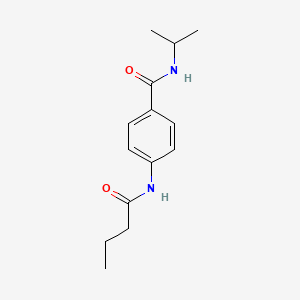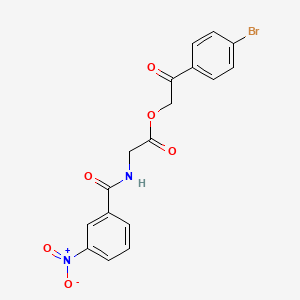
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide, also known as NTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTB is a synthetic compound that is synthesized through a multistep process involving the reaction of several chemicals.
Mécanisme D'action
The mechanism of action of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is not fully understood. However, studies have shown that 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide inhibits the growth of cancer cells and bacteria. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has antitumor and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide in lab experiments is its low toxicity. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to have low toxicity in both in vitro and in vivo studies. Another advantage of using 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is its stability. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is stable under various conditions, which makes it suitable for use in lab experiments. One of the limitations of using 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is its limited solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide. One direction is to investigate the potential use of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide as a plant growth regulator. Another direction is to investigate the potential use of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide as a catalyst for the degradation of pollutants. Additionally, future research can focus on the development of new 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide derivatives with improved solubility and efficacy. Furthermore, research can be conducted to investigate the mechanism of action of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide and its potential use in the treatment of various diseases.
In conclusion, 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to exhibit antitumor and antimicrobial activities and has potential applications in medicine, agriculture, and environmental science. Further research is needed to fully understand the mechanism of action of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide and its potential use in various fields.
Méthodes De Synthèse
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is synthesized through a multistep process involving the reaction of several chemicals. The synthesis process begins with the reaction of 2,4,6-trioxotetrahydro-5(2H)-pyrimidine with hydrazine hydrate to form the intermediate compound, 2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazine. The intermediate compound is then reacted with 3-nitrobenzoyl chloride to form 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide.
Applications De Recherche Scientifique
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to exhibit antitumor and antimicrobial activities. In agriculture, 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been used as a plant growth regulator. In environmental science, 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been used as a catalyst for the degradation of pollutants.
Propriétés
IUPAC Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O6/c17-8(5-2-1-3-6(4-5)16(21)22)15-14-7-9(18)12-11(20)13-10(7)19/h1-4H,(H3,12,13,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAHHEBBFJHVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=NC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)

![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)

![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)


![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B5221744.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)